molecular formula C6H8N2O2 B1307160 2,6-Dimethoxypyrazine CAS No. 4774-15-6

2,6-Dimethoxypyrazine

Cat. No.: B1307160
CAS No.: 4774-15-6
M. Wt: 140.14 g/mol
InChI Key: FCLZSYLOQPRJMS-UHFFFAOYSA-N
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Description

2,6-Dimethoxypyrazine is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Engineering and Microbiological Activity

2,6-Dimethoxypyrazine, a structural analogue of certain drugs, has been studied for its potential in crystal engineering and microbiological activity. Research has focused on its crystalline formation, thermal decomposition, and complexometric properties against metal ions. Additionally, its antimicrobial activity has been evaluated, showing potential pharmaceutical applications (Chylewska et al., 2016).

Metalation and Synthetic Utility

The metalation of this compound has been explored, defining conditions for creating lithio-derivatives and studying their reactions with electrophiles. This research provides a synthetic route for various compounds, highlighting the versatility of this compound in organic synthesis (Plé et al., 1991).

Reactivity of Pyrazine Derivatives

Investigations into the reactivity of pyrazine derivatives, including those similar to this compound, have led to the development of novel compounds. These studies are important for understanding the chemical behavior and potential applications of pyrazine-based molecules (Voievudskyi et al., 2016).

Stability and Tautomerism Studies

Research on the stability and tautomerism of compounds related to this compound, like 2,6-dihydroxypyrazines, provides insights into their chemical properties. This knowledge is vital for the potential development of new drugs or materials based on pyrazine chemistry (Sato et al., 1997).

Pyrazine Formation Pathways

Understanding the pathways for pyrazine formation is crucial for various applications, including flavor chemistry and pharmaceutical synthesis. Research in this area explores the mechanisms of pyrazine formation from different precursors, providing a foundation for synthesizing diverse pyrazine derivatives (Shibamoto & Bernhard, 1977).

Photophysical and Electrochemical Properties

Studies on the photophysical and electrochemical properties of pyrazine derivatives, including this compound, contribute to the understanding of their potential use in electronic and optical applications. These properties are important for designing new materials with specific electronic or optical characteristics (Golla et al., 2020).

Safety and Hazards

2,6-Dimethoxypyrazine has been classified with the following hazard statements: H302 - Acute Toxicity (Oral) Category 4, H315 - Skin Corrosion/Irritation Category 2, H319 - Serious Eye Damage/Eye Irritation Category 2, and H335 - Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3 .

Relevant Papers

One relevant paper found discusses the use of a similar compound, 2,6-Dimethylaniline, in the synthesis of many classes of drugs . Another paper discusses the use of 2,6-dimethoxypyridine for interface chemistry engineering to fabricate reproducible high-efficiency planar perovskite solar cells .

Properties

IUPAC Name

2,6-dimethoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-9-5-3-7-4-6(8-5)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLZSYLOQPRJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390805
Record name 2,6-dimethoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4774-15-6
Record name 2,6-dimethoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2,6-Dimethoxypyrazine a valuable precursor in energetic material synthesis?

A1: this compound serves as a key starting material for synthesizing various nitrogen-rich heterocyclic compounds, including pyrazine-based energetic materials like LLM-105 (2,6-diamino-3,5-dinitropyrazine-1-oxide). [, ] The two methoxy groups on the pyrazine ring can be readily substituted, enabling the introduction of amino and nitro groups, which are crucial for enhancing energy content and performance in energetic materials.

Q2: What challenges are associated with the nitration of this compound?

A2: Direct nitration of this compound can be challenging due to the electron-withdrawing nature of the pyrazine ring. The presence of two nitrogen atoms in the aromatic ring reduces electron density, making it less susceptible to electrophilic aromatic substitution reactions like nitration. []

Q3: What alternative synthetic routes can be employed to overcome the challenges associated with direct nitration?

A4: Instead of direct nitration, a stepwise approach can be used. This compound can be first converted to 2,6-dimethoxy-3,5-dinitropyrazine using a suitable nitration system. [] This intermediate can then be further reacted to obtain the desired energetic material, such as LLM-105. This approach allows for greater control over the reaction and can lead to improved yields.

Q4: How is this compound used in the synthesis of other heterocyclic systems?

A5: this compound can be electrochemically coupled with 5-substituted tetrazoles, leading to the formation of 1,5- and 2,5-disubstituted tetrazoles. [] Subsequent photochemical excitation of the 2,5-disubstituted tetrazole releases nitrogen gas and generates a reactive nitrilimine intermediate. This intermediate rapidly cyclizes to yield a 1,2,4-triazolo-[4,3-a]pyrazine backbone, expanding the scope of accessible heterocyclic compounds. []

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